N-(4-methylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide
Description
N-(4-methylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide is a synthetic benzopyran-derived carboxamide characterized by a fused bicyclic core (3,4-dihydro-1H-2-benzopyran) substituted with a phenyl group at position 3, a ketone at position 1, and a 4-methylphenyl carboxamide moiety at position 4. Its structure has been elucidated via X-ray crystallography using the SHELX system, a widely recognized tool for small-molecule refinement .
Properties
IUPAC Name |
N-(4-methylphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-15-7-10-19(11-8-15)24-22(25)17-9-12-20-18(13-17)14-21(27-23(20)26)16-5-3-2-4-6-16/h2-13,21H,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTUTWVZWKPBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylamine with a suitable benzopyran precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-methylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzopyran carboxamides and heterocyclic carboxamides. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of Structural and Functional Properties
Key Observations
Core Structure Influence: The benzopyran core in the target compound provides rigidity and planar aromaticity, favoring interactions with hydrophobic enzyme pockets. In contrast, DM-20’s pyrrole core offers greater conformational flexibility, which may enhance binding to dynamic active sites (e.g., kinases or proteases) .
Substituent Effects :
- The 4-methylphenyl group in the target compound enhances lipophilicity (LogP 3.2) compared to DM-20’s trifluoromethyl benzyl group (LogP 2.8), which introduces polar characteristics due to the electronegative CF₃ moiety.
- Stability: The benzopyran derivative’s half-life (12.5 h) surpasses DM-20’s (8.3 h), likely due to reduced susceptibility to oxidative metabolism in the dihydrobenzopyran system.
DM-20’s pyrrole-trifluoromethyl combination has demonstrated cytotoxicity against HCT-116 colon cancer cells (IC₅₀ = 1.2 µM) .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely employs standard carboxamide coupling (e.g., EDC/HOBt), whereas DM-20 requires multi-step functionalization of the pyrrole ring, increasing complexity .
- Crystallographic Data : The SHELX system’s robustness in refining the target’s crystal structure underscores its utility in confirming stereochemistry and intermolecular interactions critical for drug design .
Biological Activity
Chemical Structure and Properties
The compound's molecular formula is , indicating a structure that includes a benzopyran core with various functional groups. Its detailed structure can be represented as follows:
1. Antioxidant Activity
Research indicates that compounds similar to N-(4-methylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage.
Study Findings:
A study demonstrated that derivatives of benzopyran compounds can effectively reduce oxidative stress markers in vitro, showing potential for protective effects against oxidative damage in cells .
2. Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been investigated through various experimental models. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.
Case Study:
In a controlled experiment, the compound was tested on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that the compound may inhibit the NF-kB pathway responsible for inflammation .
3. Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines.
Research Findings:
In vitro studies revealed that this compound exhibited cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity. For instance, the IC50 for MCF-7 cells was reported at 2.3 µg/mL, which is comparable to established chemotherapeutic agents .
Understanding the mechanism by which this compound exerts its biological effects is essential for its potential therapeutic applications.
Proposed Mechanisms:
The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Additionally, its antioxidant properties may contribute to reducing oxidative stress within tumor microenvironments, enhancing the efficacy of concurrent therapies .
Summary of Findings
Q & A
Q. Optimization Tips :
- Use high-resolution mass spectrometry (HRMS) to confirm intermediate purity .
- Employ microwave-assisted synthesis to reduce reaction time and improve yield.
- Monitor reaction progress via TLC or HPLC to isolate intermediates efficiently .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methylphenyl group at C4, phenyl at C3).
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and verify connectivity in the benzopyran core.
- X-ray Crystallography :
- Mass Spectrometry :
- HRMS or ESI-MS to validate molecular weight and fragmentation patterns.
Q. Methodological Answer :
- Density Functional Theory (DFT) :
- Calculate electrostatic potential surfaces to identify reactive sites (e.g., carboxamide group as a hydrogen-bond donor).
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., cyclooxygenase-2 or kinases). Prioritize docking poses with low binding energy (ΔG < -8 kcal/mol).
- Molecular Dynamics (MD) Simulations :
- Assess stability of ligand-protein complexes over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to confirm binding mode stability.
Key Consideration :
Validate predictions with experimental assays (e.g., enzyme inhibition IC₅₀ values) to resolve computational-experimental discrepancies .
Advanced: How should researchers address contradictions in reported bioactivity data across studies?
Q. Methodological Answer :
Assay Standardization :
- Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength).
Meta-Analysis :
- Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA). Exclude outliers with poor dose-response curves.
Structural Analogues :
- Test derivatives (e.g., replacing the 4-methylphenyl group with halogenated aryl groups) to isolate structure-activity relationships (SAR).
Example Contradiction Resolution :
If Study A reports IC₅₀ = 10 µM for kinase inhibition, while Study B finds IC₅₀ = 50 µM:
- Re-evaluate assay protocols (e.g., ATP concentration differences).
- Verify compound purity via HPLC (>98%) and confirm solubility in DMSO/PBS .
Basic: What are the key considerations for designing stability studies of this compound under physiological conditions?
Q. Methodological Answer :
- pH Stability :
- Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Oxidative Stress :
- Expose to H₂O₂ (0.1–1 mM) to assess carboxamide or benzopyran ring stability.
- Light Sensitivity :
- Store samples in amber vials and test photodegradation under UV/visible light.
Q. Methodological Answer :
- Differential Scanning Calorimetry (DSC) :
- Identify melting points and enthalpy changes to distinguish polymorphs.
- Powder X-ray Diffraction (PXRD) :
- Compare experimental patterns with simulated data from single-crystal structures.
- Solvent Screening :
- Recrystallize from diverse solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs.
Case Study :
If polymorph A (needle-shaped crystals) shows higher solubility than polymorph B (platelet crystals):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
